

# SRT2183: A Technical Guide to its Discovery, Synthesis, and Biological Activity

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## Compound of Interest

Compound Name: SRT 2183

Cat. No.: B1681107

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## Executive Summary

SRT2183 is a synthetic small molecule developed by Sirtris Pharmaceuticals, initially identified as a potent activator of Sirtuin 1 (SIRT1), an NAD<sup>+</sup>-dependent deacetylase implicated in longevity and metabolic health. Discovered through high-throughput screening, SRT2183 demonstrated significantly greater potency in initial assays compared to the natural SIRT1 activator, resveratrol. However, its mechanism of action has been a subject of scientific debate, with some studies suggesting its SIRT1-activating effects are an artifact of in vitro assay conditions, particularly those employing fluorophore-tagged substrates. Subsequent research has indicated that SRT2183 may exert its biological effects through both SIRT1-dependent and independent pathways, including the activation of AMP-activated protein kinase (AMPK) and inhibition of the NF- $\kappa$ B signaling cascade. This document provides a comprehensive technical overview of the discovery, synthesis, and key experimental data related to SRT2183, intended for professionals in the field of drug discovery and development.

## Discovery and Characterization

SRT2183 was identified by Sirtris Pharmaceuticals as part of a campaign to discover novel, potent small-molecule activators of SIRT1 that were structurally distinct from resveratrol.<sup>[1]</sup> The discovery process utilized a high-throughput fluorescence polarization assay, with subsequent optimization of hit compounds guided by a mass spectrometry-based assay to determine potency and efficacy.<sup>[2][3]</sup>

## The SIRT1 Activation Controversy

Initial studies reported that SRT2183 activates SIRT1 by lowering the Michaelis constant ( $K_m$ ) for its acetylated peptide substrates without affecting the  $K_m$  for the co-substrate  $NAD^+$ .<sup>[3]</sup> However, this activation was predominantly observed using peptide substrates covalently linked to a fluorophore (e.g., TAMRA).<sup>[2][4]</sup> Subsequent independent studies challenged the designation of SRT2183 as a direct SIRT1 activator.<sup>[2][4][5]</sup> These reports demonstrated that SRT2183 and related compounds failed to activate SIRT1 when using native peptide or full-length protein substrates lacking a fluorophore.<sup>[2][4]</sup> This has led to the hypothesis that the observed activation in fluorescent assays may be an artifact, with the compounds potentially interacting directly with the fluorophore-substrate conjugate rather than inducing a conformational change in the SIRT1 enzyme itself.<sup>[4]</sup> Some research also points to potential SIRT1-independent mechanisms, such as the inhibition of p300 histone acetyltransferase.<sup>[5]</sup>

## Synthesis

The chemical synthesis of SRT2183 is based on the construction of its core imidazo[2,1-b]<sup>[1]</sup><sup>[2]</sup>thiazole scaffold. The IUPAC name for SRT2183 is N-(2-(3-(((R)-3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-carboxamide. While the specific, step-by-step patented synthesis protocol from Sirtris Pharmaceuticals is proprietary, the general synthetic routes for related imidazothiazole derivatives are available in the scientific and patent literature. The synthesis would logically proceed through the formation of the substituted phenyl-imidazo[2,1-b]thiazole core, followed by the amidation and introduction of the chiral hydroxypyrrolidine moiety.

## Quantitative Biological Data

The following tables summarize the key in vitro potency and efficacy data reported for SRT2183.

Parameter	Value	Assay System	Reference
EC1.5 for SIRT1 Activation	0.36 $\mu$ M	Mass Spectrometry with fluorophore-tagged substrate	[3]
Maximal SIRT1 Activation	296%	Mass Spectrometry with fluorophore-tagged substrate	[3]

Table 1: In Vitro SIRT1 Activation Data for SRT2183.

Cell Line	Parameter	Value	Assay Duration	Reference
U2OS (Osteosarcoma)	p53 deacetylation	SIRT1-dependent decrease	Not Specified	[3]
Primary Osteoblasts	RUNX2 Luciferase Activity	Increased	Not Specified	[6]
Primary Osteoblasts	Markers of differentiation	Dose-dependent increase	3-12 days	[6]

Table 2: Cellular Activity of SRT2183.

## Experimental Protocols

### SIRT1 Enzymatic Activity Assay (HPLC-based)

This protocol is designed to assess SIRT1 activity using a native peptide substrate, avoiding potential artifacts from fluorophore tags.[2][4]

- **Reaction Mixture Preparation:** Prepare the SIRT1 reaction mixture (50  $\mu$ L final volume) containing 150 mM Tris acetate (pH 7.4), 150 mM NaCl, 150  $\mu$ M NAD<sup>+</sup>, 1 mM DTT, 0.014% Triton X-100, 3% DMSO, 100 nM of an acetylated p53-derived native peptide substrate, and 10 nM of purified recombinant human SIRT1.[\[2\]](#)
- **Compound Incubation:** Pre-incubate SRT2183 or vehicle control (DMSO) with the SIRT1 enzyme at room temperature for 15 minutes.
- **Reaction Initiation:** Initiate the deacetylase reaction by adding NAD<sup>+</sup>.
- **Reaction Quenching:** After a defined incubation period (e.g., 30 minutes), quench the reaction by adding a SIRT1 inhibitor such as nicotinamide to a final concentration of 5 mM.[\[2\]](#)
- **Analysis:** Analyze the reaction mixture by reverse-phase High-Performance Liquid Chromatography (HPLC) to separate and quantify the acetylated substrate from the deacetylated product. The percentage of substrate conversion is calculated to determine SIRT1 activity.

## Cell Viability and Proliferation Assay (MTT Assay)

This protocol describes a method to assess the effect of SRT2183 on the viability and metabolic activity of cultured cells, such as U2OS osteosarcoma cells.[\[6\]](#)

- **Cell Plating:** Seed U2OS cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of SRT2183 (e.g., 0.1  $\mu$ M to 10  $\mu$ M) or a vehicle control (DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilization agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.

- **Absorbance Measurement:** Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

## AMPK Activation Assay (Western Blot)

This protocol details the detection of AMP-activated protein kinase (AMPK) activation via phosphorylation in a cell line like C2C12 myotubes.<sup>[7][8]</sup>

- **Cell Culture and Treatment:** Culture C2C12 myotubes and treat with SRT2183 at desired concentrations and time points.
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
- **Immunoblotting:**
  - Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  - Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AMPK (p-AMPK Thr172).
  - Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Normalization:** Strip the membrane and re-probe with an antibody for total AMPK and a loading control (e.g., GAPDH or β-actin) to normalize the p-AMPK signal.

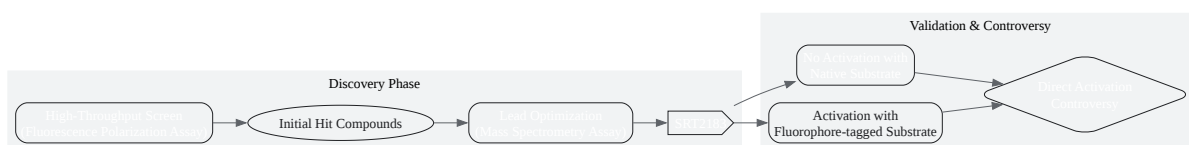
## NF- $\kappa$ B Signaling Assay (Luciferase Reporter Assay)

This protocol is for measuring the effect of SRT2183 on the NF- $\kappa$ B signaling pathway in a cell line such as HEK293.[9]

- **Cell Transfection:** Co-transfect HEK293 cells in a 96-well plate with a luciferase reporter plasmid containing NF- $\kappa$ B response elements and a Renilla luciferase plasmid (as a transfection control).
- **Compound Treatment:** After 24 hours, treat the transfected cells with SRT2183 or vehicle.
- **Pathway Stimulation:** Stimulate the NF- $\kappa$ B pathway by adding an inducer such as Tumor Necrosis Factor-alpha (TNF- $\alpha$ ).
- **Cell Lysis and Luciferase Measurement:** After the desired stimulation time (e.g., 6-8 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency. The resulting ratio reflects the activity of the NF- $\kappa$ B pathway.

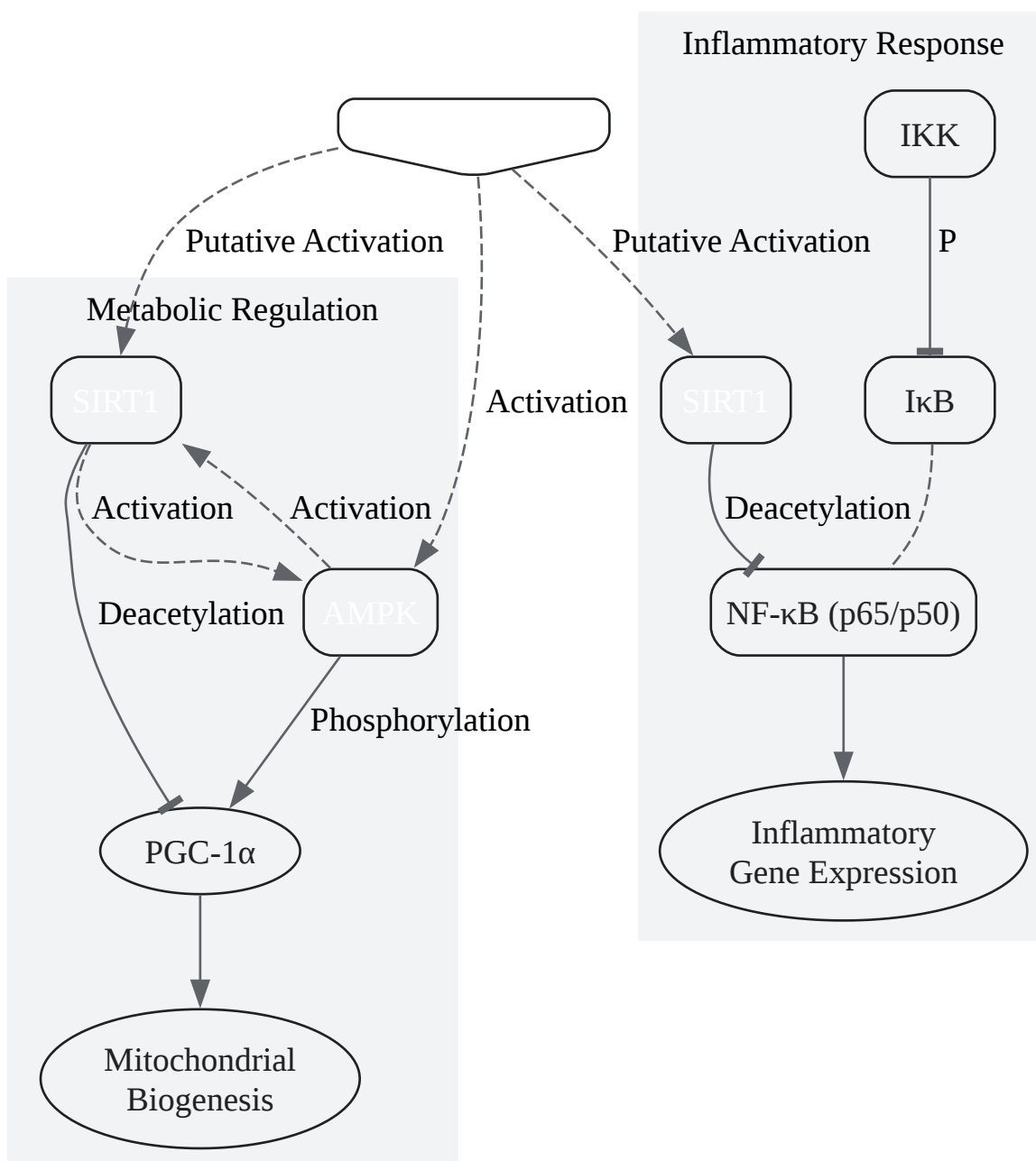
## Signaling Pathways and Visualizations

SRT2183 has been shown to modulate key cellular signaling pathways that are central to metabolism and inflammation.



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Caption: Workflow of SRT2183 discovery and the subsequent scientific controversy.

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Caption: Putative signaling pathways modulated by SRT2183.

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